
2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
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Overview
Description
2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound featuring a phenyl-pyrazole moiety linked to a hydroxyphenyl group via an ether bond, and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.
Ether Formation: The pyrazole derivative is then reacted with a hydroxyphenyl compound in the presence of a base such as potassium carbonate to form the ether linkage.
Acetohydrazide Formation: The final step involves the introduction of the acetohydrazide group. This can be done by reacting the ether compound with ethyl chloroacetate followed by hydrazinolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The acetohydrazide group can be reduced to form corresponding amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted phenyl or pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antioxidant and anti-inflammatory agent . In a study focusing on similar pyrazole derivatives, it was noted that compounds with pyrazole structures exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases . The hydrazide moiety enhances the compound's ability to interact with various biological targets.
Biological Assays
Recent studies have highlighted the use of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide in biological assays aimed at evaluating its antimicrobial and antifungal properties. For instance, derivatives of pyrazole have shown efficacy against strains such as Staphylococcus aureus and Candida albicans, indicating that this compound could potentially be developed into a therapeutic agent for infections .
Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the interactions of this compound with various biological macromolecules. Such studies can provide insights into the binding affinity and specificity of the compound towards target enzymes or receptors, aiding in the rational design of new derivatives with enhanced activity .
Case Study 1: Antimicrobial Activity
In a comparative study of various pyrazole derivatives, this compound was found to exhibit a significant zone of inhibition against E. coli and S. aureus. The results indicated that modifications in the phenolic structure could enhance antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant capabilities of similar compounds revealed that those containing the pyrazole moiety demonstrated superior scavenging activity against free radicals compared to their non-pyrazole counterparts. This suggests that this compound could be effective in preventing oxidative damage in biological systems .
Summary Table: Applications and Findings
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the alteration of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxy-4-(4-chlorophenyl)phenoxy)acetohydrazide
- 2-(3-hydroxy-4-(4-methylphenyl)phenoxy)acetohydrazide
- 2-(3-hydroxy-4-(4-nitrophenyl)phenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide stands out due to the presence of the pyrazole ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with biological targets and undergo specific chemical reactions, making it a valuable compound for research and development.
Biological Activity
2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound that has drawn attention in various fields of research due to its unique structural features and potential biological activities. This compound incorporates functional groups such as phenoxy, pyrazolyl, and acetohydrazide, which contribute to its diverse chemical properties and reactivity.
Chemical Structure
The molecular formula for this compound is C18H18N4O5. The structure includes a pyrazole ring that is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrazole moiety allows it to bind effectively to active sites on enzymes, potentially inhibiting their functions and affecting various metabolic pathways. This mechanism is crucial for its applications in drug design and development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 4 | A549 (Lung) | 26 |
Compound 5 | Various Tumor Cells | 49.85 |
Compound 35 | HCT-116 (Colon), Huh-7 (Liver), MCF-7 (Breast) | 1.1, 1.6, 3.3 |
These findings suggest a promising avenue for further investigation into the therapeutic efficacy of this compound in cancer treatment .
Anti-inflammatory Properties
In addition to anticancer activity, pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
A notable study focused on the synthesis and evaluation of pyrazole derivatives demonstrated that certain modifications in the structure could enhance their biological activity. For example, compounds with specific substituents on the pyrazole ring exhibited improved potency against cancer cell lines compared to their parent compounds .
Another study explored the interaction of pyrazole derivatives with key enzymes involved in cancer progression, revealing that these compounds could serve as effective inhibitors .
Applications in Drug Design
Given its diverse biological activities, this compound represents a valuable scaffold for drug discovery. Its potential applications include:
- Anticancer Agents : Targeting specific cancer pathways.
- Anti-inflammatory Drugs : Modulating immune responses.
- Biochemical Probes : Investigating enzyme functions in cellular processes.
Properties
IUPAC Name |
2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-20-16(23)10-24-12-6-7-13(15(22)8-12)17-14(9-19-21-17)11-4-2-1-3-5-11/h1-9,22H,10,18H2,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHPOBTVDHYBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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